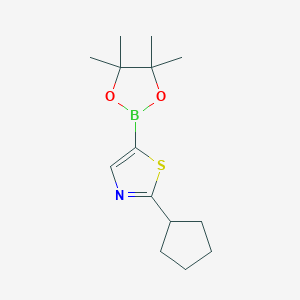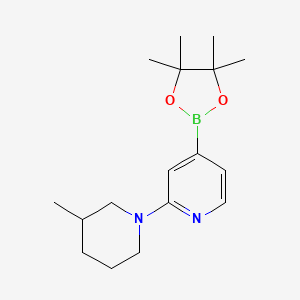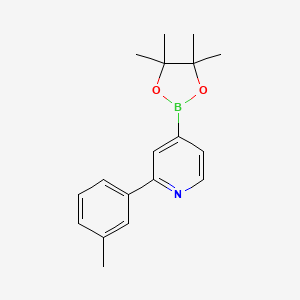
2-(Diethylamino)pyridine-4-boronic acid pinacol ester
Übersicht
Beschreibung
2-(Diethylamino)pyridine-4-boronic acid pinacol ester (2-DEAPB) is an organic compound that has been widely studied due to its unique properties and potential applications in the fields of chemistry, biochemistry, and medicine. It is a versatile reagent that can be used in a variety of chemical and biochemical reactions, and its structure allows for the formation of a wide range of derivatives. 2-DEAPB has been used in a number of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs. It has also been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. Additionally, 2-(Diethylamino)pyridine-4-boronic acid pinacol ester has been used in a variety of lab experiments, such as enzyme kinetics, protein structure determination, and drug screening.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is not fully understood, but it is believed to involve the formation of covalent bonds between the pyridine ring and the boronic acid group. These covalent bonds are believed to be responsible for the formation of a variety of derivatives of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester, which can then be used in a variety of scientific research applications.
Biochemical and Physiological Effects
2-(Diethylamino)pyridine-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phosphodiesterases and cyclic nucleotide phosphodiesterases. It has also been shown to modulate the activity of receptors, such as G-protein coupled receptors, and to modulate the activity of signal transduction pathways. Additionally, 2-(Diethylamino)pyridine-4-boronic acid pinacol ester has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)pyridine-4-boronic acid pinacol ester has a number of advantages and limitations for lab experiments. One of the advantages of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is that it is relatively easy to synthesize and can be used in a variety of lab experiments. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, one of the limitations of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is that it can be toxic at high concentrations, so it should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for 2-(Diethylamino)pyridine-4-boronic acid pinacol ester. One potential direction is the development of more efficient synthetic methods for the synthesis of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester and its derivatives. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester and its derivatives, as well as to develop new applications for 2-(Diethylamino)pyridine-4-boronic acid pinacol ester in the fields of chemistry, biochemistry, and medicine. Finally, further research could be done to explore the potential toxicity of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester and its derivatives, as well as to develop methods for reducing the toxicity of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester.
Synthesemethoden
2-(Diethylamino)pyridine-4-boronic acid pinacol ester can be synthesized in a two-step process using diethylaminopyridine and 4-bromobenzaldehyde. In the first step, diethylaminopyridine is reacted with 4-bromobenzaldehyde in the presence of sodium hydroxide to form a pyridinium salt. In the second step, the pyridinium salt is reacted with boronic acid in the presence of a base such as sodium hydroxide or potassium carbonate to form 2-(Diethylamino)pyridine-4-boronic acid pinacol ester. This two-step synthesis method is simple and efficient and can be used to synthesize a variety of derivatives of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-11-12(9-10-17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOPEIZUZKRUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140842 | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)pyridine-4-boronic acid pinacol ester | |
CAS RN |
1351231-77-0 | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351231-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















